molecular formula C7H8N4O2S B3073263 6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017422-44-4

6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3073263
CAS No.: 1017422-44-4
M. Wt: 212.23 g/mol
InChI Key: POMCYTYQBNQPNZ-UHFFFAOYSA-N
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Description

6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017422-44-4) is a specialized heterocyclic compound with the molecular formula C7H8N4O2S and a molecular weight of 212.23 g/mol. This triazolothiadiazine derivative is a key intermediate in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structural class have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The structural motif is also being investigated for its potential to activate caspases and induce apoptosis (programmed cell death) , which is a key mechanism for targeted cancer therapy. Furthermore, research indicates that related triazole derivatives exhibit antimicrobial properties , making them promising candidates for addressing infections in immunocompromised patients. The presence of both triazole and thiadiazine rings in a fused system provides a versatile scaffold for structure-activity relationship (SAR) studies and further chemical modification. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMCYTYQBNQPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. The hydrogen bond accepting and donating characteristics of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid facilitate these interactions, making it a potent inhibitor.

Cellular Effects

The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, and caspases, while downregulating anti-apoptotic genes like Bcl2. This modulation of gene expression leads to cell cycle arrest and programmed cell death.

Molecular Mechanism

At the molecular level, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues. Additionally, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, including altered gene expression and metabolic profiles.

Dosage Effects in Animal Models

The effects of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic effects, including liver and kidney damage, due to its accumulation in these organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites.

Subcellular Localization

The subcellular localization of 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows it to interact with its target enzymes and proteins effectively, leading to the desired biochemical and cellular effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at C-6 Position

The C-6 position is critical for modulating bioactivity. Key comparisons include:

Compound C-6 Substituent Key Biological Activity Reference
Target compound Carboxymethyl Potential enhanced solubility, H-bonding
6-(4-Chlorophenyl)-3-methyl derivative 4-Chlorophenyl Anticancer (NCI-60 cell lines)
6-(4-Nitrophenyl) derivative (5d) 4-Nitrophenyl High yield synthesis, spectral stability
6-(4-Methoxyphenyl) derivatives 4-Methoxyphenyl Alkaline phosphatase inhibition, antibacterial
6-Aryl derivatives (e.g., 113h) p-Chlorophenyl Anticancer (mean growth inhibition: 45.44%)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at C-6 enhance anticancer activity but may reduce solubility .

Substituent Effects at C-3 Position

The C-3 position often hosts alkyl or aryl groups:

Compound C-3 Substituent Pharmacological Impact Reference
Target compound Methyl Moderate steric bulk, metabolic stability
3-Ethyl derivatives (e.g., 5b, 5c) Ethyl Improved antibacterial activity
3-(3-Methoxyphenyl) derivative 3-Methoxyphenyl Tubulin inhibition (G2/M arrest in cancer)
NSAID-linked derivatives (e.g., 88) Ibuprofen/naproxen Anti-inflammatory, anticancer synergy

Key Observations :

  • Methyl groups (as in the target compound) balance steric effects and metabolic stability.
  • Bulky aryl groups (e.g., methoxyphenyl) enhance target specificity, as seen in tubulin inhibition .

Pharmacological Activities

Anticancer Activity
  • Target compound: Limited direct data, but carboxymethyl may mimic NSAID-linked derivatives (e.g., compound 88) in enzyme inhibition .
  • p-Chlorophenyl derivatives (113h) : Exhibit broad-spectrum anticancer activity (45.44% mean growth inhibition) via tubulin disruption .
  • 3-Methoxyphenyl analogs : Induce apoptosis via G2/M arrest, highlighting the role of substituent electronics .
Antimicrobial Activity
  • 4-Methoxyphenyl derivatives : Superior to ampicillin against Gram-positive bacteria .
  • Carboxymethyl group : May enhance solubility but reduce penetration through bacterial membranes compared to lipophilic analogs .
Enzyme Inhibition
  • Alkaline phosphatase : 4-Methoxyphenyl derivatives show IC50 values lower than conventional inhibitors .
  • PDE4 inhibitors : Substituents like tetrahydrofuran-3-yloxy enhance isoform selectivity (e.g., compound 10) .

Q & A

Q. Basic Analytical Methodology

  • ¹H NMR : Key signals include:
    • Thiadiazine methylene protons: δ 4.54–4.57 ppm (doublet, J = 15 Hz) .
    • Carboxymethyl protons: δ 3.85–3.90 ppm (singlet) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314.0728 for C₁₀H₁₂N₅O₂S) confirm molecular formula .
    Advanced Application : 2D NMR (HSQC, HMBC) distinguishes regioisomers by correlating NH protons with adjacent carbons in the triazole-thiadiazine fused system .

What strategies address contradictions in reported biological activities (e.g., antifungal vs. anticancer potency)?

Data Contradiction Analysis
Discrepancies often arise from:

  • Structural variability : Substituents at C-6 (e.g., aryl vs. alkyl) alter bioactivity. For example, 6-(4-chlorophenyl) analogs show antifungal IC₅₀ = 2.1 µM (vs. Candida albicans), while 6-(4-methoxyphenyl) derivatives exhibit anticancer activity (GI₅₀ = 8.4 µM, MCF-7 cells) .
  • Assay conditions : Antifungal studies often use 14-α-demethylase (PDB: 3LD6) docking models, whereas anticancer screens rely on MTT assays with varied incubation times (48–72 hrs) .
    Resolution : Cross-validate using in silico ADMET predictions (SwissADME) to prioritize analogs with balanced solubility (LogP < 3) and permeability (TPSA < 140 Ų) .

How do structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic profiles?

Q. Advanced SAR Insights

  • C-3 substituents : Methyl groups enhance metabolic stability (t₁/₂ > 4 hrs in liver microsomes) vs. bulkier groups (e.g., phenyl) that reduce clearance .
  • Carboxymethyl moiety : Improves aqueous solubility (2.5 mg/mL vs. <0.1 mg/mL for non-carboxylated analogs) but may limit blood-brain barrier penetration .
  • C-6 modifications : Electron-withdrawing groups (e.g., -NO₂, -Cl) boost antibacterial activity (MIC = 1.56 µg/mL vs. S. aureus), while electron-donating groups (-OCH₃) favor anticancer effects .

What computational methods predict binding modes of triazolothiadiazines to target enzymes?

Q. Methodological Approach

  • Molecular docking : Use AutoDock Vina to model interactions with fungal 14-α-demethylase (PDB: 3LD6). Key interactions:
    • Triazole N3 hydrogen bonds with Tyr118 (ΔG = -9.2 kcal/mol) .
    • Thiadiazine sulfur forms hydrophobic contacts with Leu121 .
  • MD simulations : AMBER-based 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD < 2.0 Å) .
    Validation : Compare with experimental IC₅₀ values; deviations >1 log unit suggest force field inaccuracies .

How do physicochemical properties (e.g., logP, pKa) influence formulation strategies for in vivo studies?

Q. Preclinical Development Considerations

Parameter Value Implication
LogP 1.8–2.3Suitable for oral absorption (Rule of 5)
pKa (carboxylic) 3.1 ± 0.2Ionization in intestinal pH enhances solubility
Melting point 210–215°CIndicates crystalline stability
Data derived from SwissADME and DSC analysis . Formulation : Use PEG 400/water (70:30) for parenteral delivery due to low solubility in aqueous buffers .

What synthetic strategies mitigate byproduct formation during triazolothiadiazine cyclization?

Q. Advanced Synthetic Optimization

  • Byproducts : Unreacted thiol intermediates or over-alkylated products (e.g., bis-carboxymethyl derivatives).
  • Mitigation :
    • Use stoichiometric control (1:1.05 ratio of triazole-thiol to alkylating agent) .
    • Add radical scavengers (e.g., BHT) to suppress oxidative dimerization .
    • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

How can in vitro and in vivo models reconcile discrepancies in mechanistic studies (e.g., apoptosis vs. necrosis)?

Q. Mechanistic Validation Workflow

In vitro : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation (e.g., >2-fold increase at 10 µM) .

In vivo : Use xenograft models (e.g., MDA-MB-231 tumors in nude mice) with histopathology to assess necrosis vs. apoptosis .

Omics integration : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated survival pathways (e.g., AKT/mTOR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
Reactant of Route 2
6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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